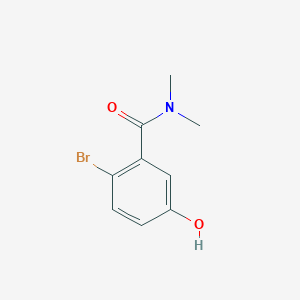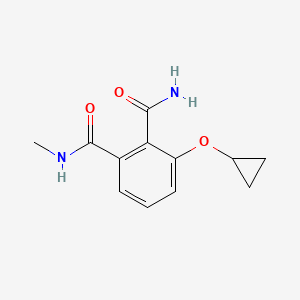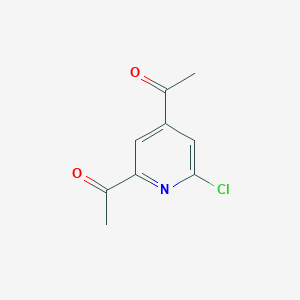
4-(Triethoxysilyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Triethoxysilyl)pyridazine is an organosilicon compound that features a pyridazine ring substituted with a triethoxysilyl group. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for the formation of strong bonds with various substrates, making it useful in the development of advanced materials and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triethoxysilyl)pyridazine typically involves the reaction of pyridazine derivatives with triethoxysilane. One common method is the hydrosilylation reaction, where a pyridazine derivative is reacted with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Triethoxysilyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted pyridazine derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Triethoxysilyl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to improve their stability and functionality.
Industry: The compound is used in the development of advanced materials, such as coatings, adhesives, and sealants, due to its strong bonding capabilities and resistance to environmental degradation.
Mecanismo De Acción
The mechanism of action of 4-(Triethoxysilyl)pyridazine involves the formation of strong covalent bonds between the triethoxysilyl group and various substrates. This bonding is facilitated by the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense with other silanol groups or react with other functional groups on the substrate. This results in the formation of a stable, cross-linked network that enhances the properties of the material.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trimethoxysilyl)pyridazine: Similar to 4-(Triethoxysilyl)pyridazine but with methoxy groups instead of ethoxy groups.
4-(Triethoxysilyl)pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
4-(Triethoxysilyl)pyrazine: Contains a pyrazine ring instead of a pyridazine ring.
Uniqueness
This compound is unique due to the presence of the triethoxysilyl group, which provides strong bonding capabilities and enhances the stability and functionality of the compound. The pyridazine ring also contributes to the compound’s unique properties, making it a valuable reagent in various applications.
Propiedades
Fórmula molecular |
C10H18N2O3Si |
|---|---|
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
triethoxy(pyridazin-4-yl)silane |
InChI |
InChI=1S/C10H18N2O3Si/c1-4-13-16(14-5-2,15-6-3)10-7-8-11-12-9-10/h7-9H,4-6H2,1-3H3 |
Clave InChI |
CMGVCCAJHMMWGL-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C1=CN=NC=C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


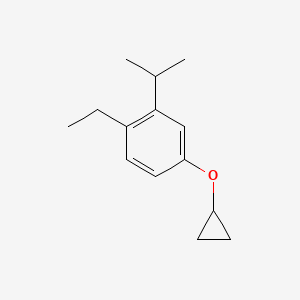
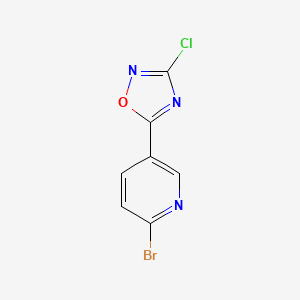
![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)
![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)
